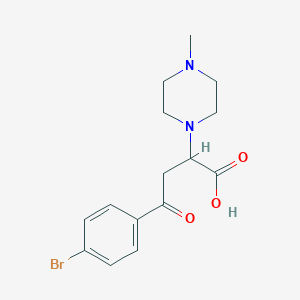

4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid

Description

4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid is a synthetic organic compound featuring a bromophenyl group, a 4-methylpiperazine moiety, and a central 4-oxobutanoic acid backbone. The bromophenyl group enhances lipophilicity and may influence binding to aromatic receptor sites, while the 4-methylpiperazine contributes to solubility and basicity. The 4-oxobutanoic acid moiety provides a carboxylic acid functional group, enabling hydrogen bonding and salt formation, which are critical for biological interactions and pharmacokinetics .

Its synthesis typically involves multi-step reactions, starting from bromophenyl precursors and incorporating piperazine derivatives via coupling or substitution reactions .

Properties

IUPAC Name |

4-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-17-6-8-18(9-7-17)13(15(20)21)10-14(19)11-2-4-12(16)5-3-11/h2-5,13H,6-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXFIBYQEKIAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a piperazinyl group through nucleophilic substitution. The final step often involves the formation of the butanoic acid moiety through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their molecular properties, and substituent effects:

Key Observations:

- Amine Substituents: The 4-methylpiperazinyl group in the target compound provides stronger basicity than morpholino (pKa ~7.5 vs. ~5.5), influencing protonation states and receptor interactions .

- Backbone Modifications: Compounds like 24 () incorporate pyrazoline or quinolinyl groups, extending π-π stacking interactions and improving binding affinity to hydrophobic pockets .

Biological Activity

Chemical Identity and Properties

4-(4-Bromophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid, with the molecular formula and CAS number 2301068-83-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a bromophenyl group and a piperazinyl moiety, which are known to enhance pharmacological properties.

Molecular Structure

The molecular structure can be represented as follows:

Physical Properties

- Molecular Weight : 355.23 g/mol

- Appearance : Typically presented as a solid in powdered form.

Anticancer Potential

Recent studies have investigated the anticancer potential of this compound through various in vitro assays. The compound has shown promising results against several cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis.

Case Studies and Findings

-

Cytotoxicity Assays :

- The compound was tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines using the MTT assay method. Results indicated significant cytotoxic activity, with IC50 values demonstrating strong inhibition of cell viability.

- For instance, one study reported an IC50 value of approximately 22.09 µg/mL against A-549 cells, indicating effective cytotoxicity compared to standard chemotherapeutics like Doxorubicin.

-

Mechanism of Action :

- The proposed mechanism includes the induction of apoptosis via mitochondrial pathways and the modulation of various signaling pathways involved in cancer progression.

- Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, enhancing its anticancer efficacy.

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A-549 | 22.09 | |

| Doxorubicin | A-549 | 09.18 | |

| 4h (another derivative) | MCF-7 | 6.40 | |

| 4b | MCF-7 | 9.32 |

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit additional biological activities, including:

- Antioxidant Activity : The presence of bromine and piperazine may enhance radical scavenging capabilities.

- Neuroprotective Effects : Given the structural features resembling known neuroprotective agents, further investigation into its effects on neuronal health is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.